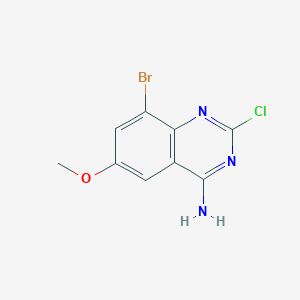

8-Bromo-2-chloro-6-methoxyquinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-2-chloro-6-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3O/c1-15-4-2-5-7(6(10)3-4)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLFPJOQXWQCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of 7-fluoroquinazoline-2,4-diol

- Starting Material: 2-amino-4-fluoro benzoic acid

- Reagents: Urea

- Conditions: Heating at 160°C for 12 hours in a three-flask setup

- Procedure: The benzoic acid reacts with urea, leading to cyclization and formation of the quinazoline diol intermediate

- Purification: Filtration and washing with saturated NaHCO₃ and dilute HCl

- Yield: Approximately 75%

Step 2: Chlorination to 2,4-dichloro-7-fluoroquinazoline

- Reagents: Phosphoryl chloride (POCl₃) and DMF as a catalyst

- Conditions: Reflux at 110°C for 6 hours

- Reaction: Conversion of the diol to dichloride via dehydration

- Purification: Concentration and washing with ice-water

- Yield: About 85.4%

Step 3: Nucleophilic Substitution to 8-bromo-2-chloro-6-methoxyquinazolin-4-amine

- Reagents: Ethylene diamine in toluene

- Conditions: Stirring at room temperature for 8 hours

- Reaction: Substitution of chlorine with amino groups, introducing the amino functionality

- Purification: Filtration and washing

- Yield: Approximately 79.5%

Data Table Summarizing Reaction Conditions and Yields

| Step | Reaction Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to quinazoline diol | Urea | 160°C, 12h | 75 | Commercial benzoic acid as starting material |

| 2 | Chlorination to dichloride | POCl₃, DMF | Reflux at 110°C, 6h | 85.4 | Conversion of diol to dichloride |

| 3 | Nucleophilic substitution | Ethylene diamine | Room temp, 8h | 79.5 | Final amino substitution |

Research Findings and Optimization

Research indicates that the reaction conditions can be optimized to enhance yield and purity. For example:

- Temperature control during cyclization and chlorination is critical to prevent side reactions.

- Choice of solvents influences reaction rates and product isolation.

- Reaction time adjustments can improve overall yield without compromising product integrity.

Studies have demonstrated that mild reflux conditions and careful purification via column chromatography or recrystallization are effective in obtaining high-purity intermediates and final compounds.

Notes on Industrial Applicability

The described synthesis route is suitable for scale-up owing to its straightforward steps, mild reaction conditions, and use of readily available reagents. The process's robustness is supported by literature findings, which emphasize the importance of controlling reaction parameters to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-2-chloro-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: Where one functional group is replaced by another. For example, the bromine or chlorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: These involve the formation of a bond between two molecules, often facilitated by a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), reducing agents (for reduction), and various catalysts (for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of synthetic chemistry, 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine serves as:

- A building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- A reagent in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that it exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity: In vitro studies have shown that this compound inhibits the growth of cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values demonstrating efficacy comparable to established treatments like gefitinib.

Medicine

Ongoing research is focused on its therapeutic potential:

- Targeting Enzymes/Receptors: The compound's ability to bind to specific molecular targets suggests it could modulate enzymatic activity or receptor signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antiproliferative Studies | Inhibition of cell growth in HepG2 and MCF7 cell lines with significant IC50 values | |

| Mechanistic Insights | Enhanced binding to EGFR due to halogen substituents, leading to inhibition of tumor growth pathways | |

| Comparative Analysis | Superior biological activity compared to similar quinazoline derivatives lacking halogen substitutions |

Wirkmechanismus

The mechanism of action of 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Position and Electronic Effects

Quinazoline derivatives vary significantly in biological activity and physicochemical properties based on substituent positions and types. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The methoxy group in the target compound may improve water solubility compared to purely hydrophobic substituents (e.g., 4-methyl in ) .

- Collision Cross-Section : Unique to the target compound, its predicted collision cross-section (169.7 Ų for [M+H]+) provides insights into its gas-phase behavior, relevant for analytical method development .

Biologische Aktivität

8-Bromo-2-chloro-6-methoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the quinazoline ring, which may influence its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrClN3O. The unique combination of halogen and methoxy groups contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrClN3O |

| Molecular Weight | 276.53 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound has shown potential in modulating the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .

Interaction with EGFR

Research indicates that derivatives of quinazoline compounds can inhibit EGFR activity, leading to reduced tumor growth in various cancer models. Specifically, structural modifications like those found in this compound may enhance its binding affinity to EGFR compared to other quinazoline derivatives .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Anticancer Potential

The compound has demonstrated promising anticancer activity in vitro. In studies involving different cancer cell lines, it exhibited significant antiproliferative effects. For instance, it was found to have a lower IC50 value than some reference drugs, indicating higher potency against specific cancer types .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives, including this compound:

- Antiproliferative Studies : In vitro assays showed that this compound inhibited cell growth in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating high efficacy compared to standard treatments like gefitinib .

- Mechanistic Insights : Research highlighted that the presence of bromine and chlorine enhances the compound's ability to bind to the active site of EGFR, leading to increased inhibition of downstream signaling pathways associated with tumor growth .

- Comparative Analysis : When compared with similar quinazoline derivatives lacking these halogen substituents, this compound showed superior biological activity, underscoring the importance of its unique structure in enhancing therapeutic potential .

Q & A

Q. How can synthetic routes for 8-bromo-2-chloro-6-methoxyquinazolin-4-amine be optimized for improved yield and purity?

Methodological Answer:

- Microwave-assisted Suzuki coupling is effective for introducing aryl/heteroaryl groups at the 6-position. For example, coupling 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with benzo[d][1,3]dioxol-5-ylboronic acid under microwave conditions (150°C, 1 h) achieves 58% yield .

- Purification via gradient silica column chromatography (e.g., 5→65% ethyl acetate in hexanes) ensures >95% purity, validated by LCMS with trifluoroacetic acid-modified mobile phases .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., ESI-HRMS for [M+H]+ ions with <1 ppm error) .

- Multinuclear NMR spectroscopy (¹H, ¹³C) resolves substituent effects: methoxy groups appear at δ ~4.0 ppm, while aromatic protons show splitting patterns indicative of quinazoline ring substitution .

- LCMS with dual gradients (e.g., 4→100% acetonitrile) confirms purity and retention time consistency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for quinazolin-4-amine derivatives targeting kinase inhibition?

Methodological Answer:

- Substitution at the 6-position (e.g., bromo vs. aryl groups) modulates selectivity for kinases like CLK1. Compare inhibitory IC₅₀ values using in vitro kinase assays with ATP-concentration-dependent readouts .

- Functional group variation (e.g., thiophen-2-ylmethyl vs. morpholinyl) alters cellular permeability. Assess via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve contradictory activity data in CLK1 inhibition studies involving 6-bromo-substituted quinazolines?

Methodological Answer:

- Dose-response matrix assays with varying ATP concentrations distinguish competitive vs. non-competitive inhibition mechanisms .

- Molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu220 in CLK1) to rationalize potency variations .

Q. How can selectivity against off-target kinases (e.g., EGFR, CDK2) be enhanced in this compound analogs?

Methodological Answer:

- Introducing bulky substituents at the 2-chloro position reduces EGFR affinity by steric hindrance. Validate via thermal shift assays (TSA) measuring ΔTₘ shifts .

- Comparative profiling across kinase panels (e.g., Reaction Biology’s KinaseProfiler) identifies selectivity fingerprints .

Data-Driven Experimental Design

Q. What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

- CYP450 isoform docking (e.g., CYP3A4, CYP2D6) using Schrödinger’s Glue predicts metabolic hotspots. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

- MetaSite software prioritizes derivatives with low oxidative metabolism risk .

Q. How can synthetic byproducts or degradation products be identified during scale-up?

Methodological Answer:

- Forced degradation studies (acid/base/oxidative stress) coupled with LC-HRMS/MS detect major impurities. For example, hydrolysis of the methoxy group generates 6-hydroxyquinazoline derivatives, identifiable via [M+H]+ = 296.0321 .

- 2D NMR (COSY, HSQC) clarifies regioisomeric byproducts from incomplete Suzuki coupling .

Contradiction Analysis and Validation

Q. How to address discrepancies in reported biological activities of 6-bromo-substituted quinazolines across studies?

Methodological Answer:

- Standardize assay conditions : Use uniform ATP concentrations (e.g., 10 µM) and kinase construct isoforms (e.g., CLK1 vs. CLK2) to minimize variability .

- Orthogonal validation with cellular assays (e.g., phospho-splicing factor reporters) confirms target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.